Reduced Basicity (pKa) of Cyclopropylamine Moiety Versus Isopropylamine Analog: Membrane Permeability Advantage
The cyclopropylamine nitrogen in Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine exhibits significantly reduced basicity compared to aliphatic amine analogs such as isopropylamine. Experimental pKa measurement for a structurally related cyclopropyl amine compound (Example 1 in US7687499B2) yielded a measured pKa value of 7.8, representing a decrease of approximately 0.7–0.9 pKa units from the calculated value of 8.5–8.7 expected for an isopropyl analog [1]. At physiological pH 7.4, this pKa shift increases the fraction of non-protonated, membrane-diffusible amine species from ~5% (isopropyl analog) to ~28% (cyclopropyl analog) based on Henderson-Hasselbalch calculations — a >5-fold enhancement in the neutral species fraction that directly correlates with improved passive membrane permeability and blood-brain barrier penetration potential [1][2].
| Evidence Dimension | Amine basicity (pKa) and fraction non-protonated at pH 7.4 |
|---|---|
| Target Compound Data | Measured pKa ~7.8; ~28% non-protonated species at pH 7.4 (class inference from structurally related cyclopropylamine) |
| Comparator Or Baseline | Isopropylamine analog: calculated pKa ~8.5–8.7; ~5% non-protonated species at pH 7.4 |
| Quantified Difference | pKa reduced by 0.7–0.9 units; ~5.6-fold higher neutral fraction at physiological pH |
| Conditions | Experimental pKa determination via potentiometric titration; physiological pH 7.4 buffer system |
Why This Matters
Higher neutral fraction at physiological pH directly predicts superior passive membrane permeability and CNS penetration — a critical selection criterion for neurological and psychiatric drug discovery programs requiring blood-brain barrier transit.
- [1] JANSSEN PHARMA NV. Cyclopropyl amines as modulators of the histamine H3 receptor. US Patent 7,687,499 B2. Issued March 30, 2010. Paragraphs [0010]–[0014] and [0024]–[0025]. View Source
- [2] Zaragoza F, et al. 1-Alkyl-4-acylpiperazines as histamine H3 receptor antagonists. J Med Chem. 2004;47(11):2833-2838. View Source
